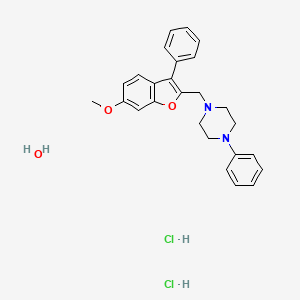
Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate is a complex organic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various benzofuran derivatives under controlled conditions. The specific synthetic route for this compound would involve the introduction of the 6-methoxy-3-phenyl-2-benzofuranyl group to the piperazine core, followed by the addition of the 4-phenyl group. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reactions are carried out under stringent quality control measures. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of piperazine derivatives typically involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, some piperazine derivatives are known to act as serotonin receptor agonists, influencing neurotransmitter activity in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-phenyl-4-(2-pyridyl)-: Another piperazine derivative with similar structural features.
Piperazine, 1-(2-benzofuranyl)-4-phenyl-: Shares the benzofuran and phenyl groups but differs in the substitution pattern.
Uniqueness
The uniqueness of Piperazine, 1-((6-methoxy-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-, dihydrochloride, hydrate lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
102517-05-5 |
|---|---|
Formule moléculaire |
C26H30Cl2N2O3 |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
1-[(6-methoxy-3-phenyl-1-benzofuran-2-yl)methyl]-4-phenylpiperazine;hydrate;dihydrochloride |
InChI |
InChI=1S/C26H26N2O2.2ClH.H2O/c1-29-22-12-13-23-24(18-22)30-25(26(23)20-8-4-2-5-9-20)19-27-14-16-28(17-15-27)21-10-6-3-7-11-21;;;/h2-13,18H,14-17,19H2,1H3;2*1H;1H2 |
Clé InChI |
NLNUKMFQMBBSHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(O2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



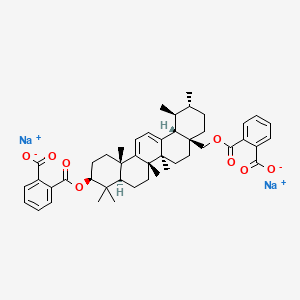
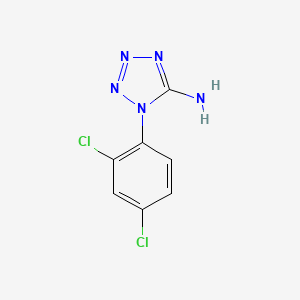
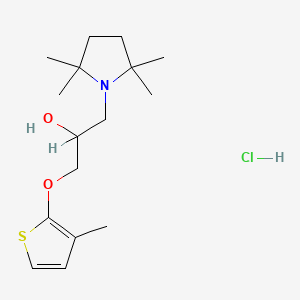
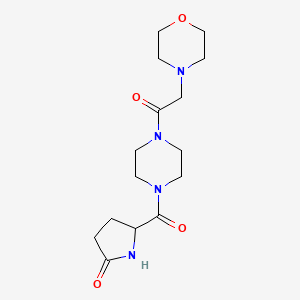


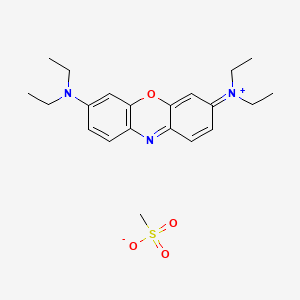
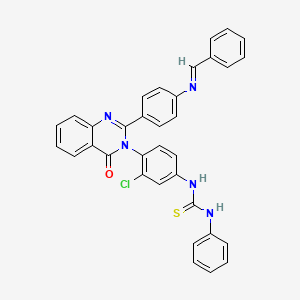

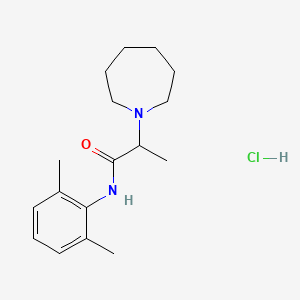
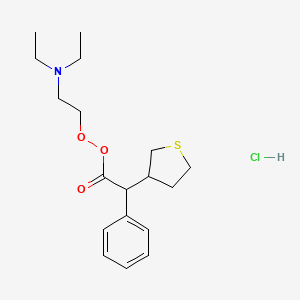
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
